
Callicarboric acid A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Callicarboric acid A is a prostaglandin-like compound isolated from the stems of Callicarpa arborea Roxb. It is known for its remarkable anti-NLRP3 inflammasome activation potential, demonstrating an IC50 value of 0.74 μM . This compound has shown significant promise in reducing inflammasome-induced pyroptosis in J774A.1 cells .
準備方法
化学反応の分析
Callicarboric acid A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Callicarboric acid A has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of prostaglandin-like compounds and their biological activities.
Biology: It is used to study the mechanisms of inflammasome activation and pyroptosis in various cell lines.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases due to its anti-NLRP3 inflammasome activity.
Industry: It is used in the development of new anti-inflammatory drugs and as a reference compound in quality control processes
作用機序
Callicarboric acid A exerts its effects by inhibiting the NLRP3 inflammasome, a multiprotein complex involved in the activation of inflammatory responses. It reduces the production of GSDMD-NT, inhibits caspase-1 activation, and suppresses IL-1β secretion, effectively mitigating NLRP3 inflammasome-induced pyroptosis in J774A.1 cells .
類似化合物との比較
Callicarboric acid A is unique due to its potent anti-NLRP3 inflammasome activity. Similar compounds include:
Callicarboric acid B: Another prostaglandin-like compound isolated from Callicarpa arborea Roxb with similar anti-inflammatory properties.
Other prostaglandin-like compounds: These include various synthetic and natural compounds with similar structures and biological activities.
This compound stands out due to its high potency and specific mechanism of action, making it a valuable candidate for further research and development in the field of anti-inflammatory therapeutics .
特性
分子式 |
C19H28O4 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
methyl 8-[(1R,5R)-4-oxo-5-[(E)-2-oxopent-3-enyl]cyclopent-2-en-1-yl]octanoate |
InChI |
InChI=1S/C19H28O4/c1-3-9-16(20)14-17-15(12-13-18(17)21)10-7-5-4-6-8-11-19(22)23-2/h3,9,12-13,15,17H,4-8,10-11,14H2,1-2H3/b9-3+/t15-,17-/m1/s1 |
InChIキー |
NQBKYDBKVLTDIR-PBAYLPGOSA-N |
異性体SMILES |
C/C=C/C(=O)C[C@@H]1[C@@H](C=CC1=O)CCCCCCCC(=O)OC |
正規SMILES |
CC=CC(=O)CC1C(C=CC1=O)CCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


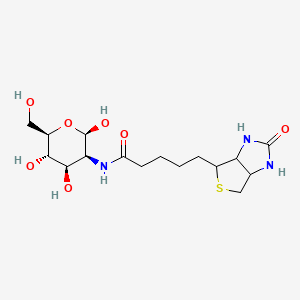
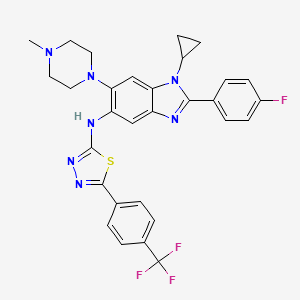
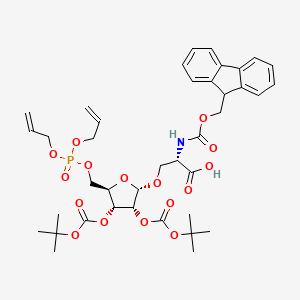
![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)
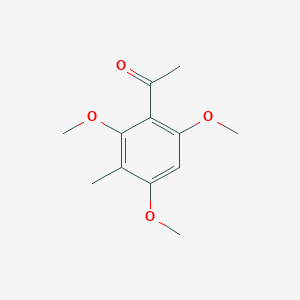
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)
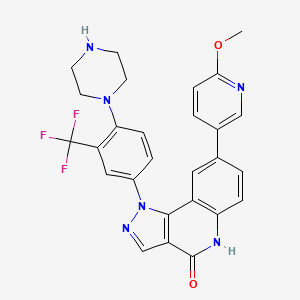

![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
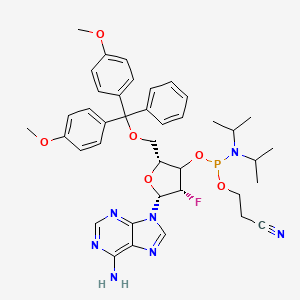
![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)
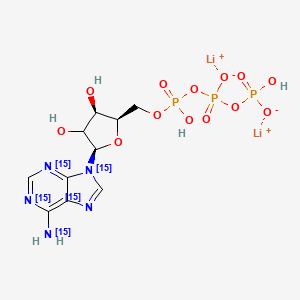

![N-[2-(6,13-difluoro-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaenyl)oxan-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B12375615.png)
